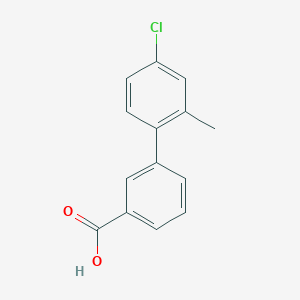

3-(4-Chloro-2-methylphenyl)benzoic acid

Overview

Description

3-(4-Chloro-2-methylphenyl)benzoic acid is a useful research compound. Its molecular formula is C14H11ClO2 and its molecular weight is 246.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

A structurally similar compound, tolfenamic acid, is known to inhibit cyclooxygenases (prostaglandin-endoperoxide synthase) and pantothenate kinase . These enzymes play crucial roles in inflammation and energy metabolism, respectively .

Mode of Action

Tolfenamic acid, a similar compound, acts by inhibiting the action of cyclooxygenase, thereby preventing the formation of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

Tolfenamic acid, a similar compound, is known to affect the arachidonic acid pathway by inhibiting cyclooxygenase . This results in decreased production of prostaglandins, which are involved in pain and inflammation responses .

Result of Action

Tolfenamic acid, a similar compound, is known to relieve the pain of migraine and shows anticancer activity .

Biochemical Analysis

Biochemical Properties

3-(4-Chloro-2-methylphenyl)benzoic acid plays a role in various biochemical reactions, particularly those involving aromatic compounds. It interacts with enzymes such as cyclooxygenases, which are involved in the synthesis of prostaglandins. The interaction between this compound and cyclooxygenases results in the inhibition of prostaglandin synthesis, which can have anti-inflammatory effects

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of cyclooxygenases by this compound can lead to reduced inflammation and altered gene expression related to inflammatory responses . Furthermore, it may affect cellular metabolism by influencing the production of metabolites involved in these pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. The inhibition of cyclooxygenases is a key mechanism, where the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . This inhibition can lead to decreased production of pro-inflammatory mediators. Additionally, this compound may influence other molecular targets, resulting in changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but may degrade over extended periods or under specific environmental factors . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential for sustained biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory activity. At higher doses, toxic or adverse effects can occur, including potential damage to tissues and organs . Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with dosage variations.

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of aromatic compounds. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidation and breakdown of various organic molecules . These interactions can affect metabolic flux and the levels of metabolites within cells, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity . The compound’s distribution within different tissues can also impact its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization can affect the compound’s interactions with enzymes and proteins, thereby influencing its biochemical and cellular effects.

Biological Activity

3-(4-Chloro-2-methylphenyl)benzoic acid, a benzoic acid derivative, has garnered attention for its diverse biological activities. This compound's structure, featuring a chloro and a methyl group on the phenyl ring, influences its reactivity and potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, case studies, and research findings.

The compound is characterized by its unique arrangement of substituents, which enhances its interactions within biological systems. Its mechanism of action involves the modulation of specific molecular targets, including enzymes and receptors associated with inflammatory pathways. For instance, it has been shown to inhibit certain enzymes involved in inflammation, suggesting potential anti-inflammatory properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has demonstrated effectiveness against Gram-positive bacteria and fungi. The compound's structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

2. Anticancer Potential

The compound has also been evaluated for its anticancer activities. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of proteasomal pathways and cathepsins B and L. For example, in vitro assays revealed that treatment with this compound led to significant cell growth inhibition in various cancer cell lines, including Hep-G2 and A2058 .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been substantiated through multiple studies. It acts by inhibiting the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in cellular models .

Data Tables

Case Studies

- Antimicrobial Study : In a study assessing the antimicrobial efficacy of various benzoic acid derivatives, this compound showed moderate activity against Staphylococcus aureus and Candida albicans strains. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

- Anticancer Research : A detailed investigation into the anticancer properties revealed that this compound significantly inhibited cell proliferation in Hep-G2 liver cancer cells with an IC50 value of approximately 5 μM. The study also noted that it activated proteasomal pathways involved in protein degradation, which is crucial for cancer cell survival .

- Inflammation Model : In an experimental model of inflammation, treatment with this compound resulted in a marked reduction in inflammatory markers compared to untreated controls. This suggests its utility in managing inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

3-(4-Chloro-2-methylphenyl)benzoic acid has been studied for its potential antimicrobial and anticancer properties. Preliminary research indicates that it may possess significant cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology. For instance, compounds structurally related to this benzoic acid derivative have shown promising results in inhibiting cancer cell proliferation, with studies reporting IC50 values in the low micromolar range .

The compound has been implicated in interactions with enzymes involved in metabolic pathways. Its structural analogs have been observed to modulate the synthesis of critical biomolecules such as β-amyloid precursor proteins, which are relevant in neurodegenerative diseases like Alzheimer's. Additionally, the compound's ability to influence inflammatory pathways positions it as a candidate for treating conditions such as arthritis.

Material Science

In material science, this compound serves as an intermediate in synthesizing specialty chemicals and polymers. Its unique structure allows for modifications that enhance the properties of materials used in various industrial applications.

Environmental Studies

The compound's stability and reactivity under different environmental conditions make it a subject of interest in environmental chemistry. Its potential degradation products can be studied to assess their ecological impact and behavior in natural systems.

Case Studies and Research Findings

Several studies have investigated the biological activities and synthetic applications of related compounds:

- Antimicrobial Activity: Research has indicated that derivatives of benzoic acid exhibit antimicrobial properties against a range of pathogens, making them potential candidates for developing new antibiotics .

- Cytotoxic Effects: A study demonstrated that related compounds showed significant cytotoxic effects against HeLa cells, indicating their potential use as anticancer agents .

- Anti-inflammatory Properties: Compounds similar to this compound have shown promise in reducing inflammation markers, suggesting therapeutic benefits for inflammatory diseases.

Properties

IUPAC Name |

3-(4-chloro-2-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9-7-12(15)5-6-13(9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYRPLGXXFUTLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673170 | |

| Record name | 4'-Chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916220-05-8 | |

| Record name | 4'-Chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.